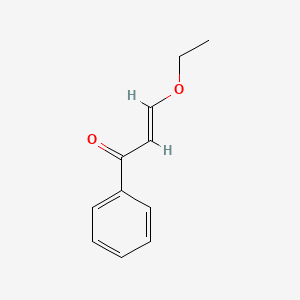

3-Ethoxy-1-phenylprop-2-en-1-one

Description

3-Ethoxy-1-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework with an ethoxy (-OCH2CH3) substituent at the 3-position of the propenone chain and a phenyl group at the 1-position. Chalcones are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conjugated π-system, which enables diverse reactivity and biological activity. The ethoxy group in this compound likely enhances lipophilicity and modulates electronic properties, influencing its physical and chemical behavior .

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-3-ethoxy-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C11H12O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |

InChI Key |

PNIHBSLRGRTUAP-CMDGGOBGSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired chalcone derivative .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium acetate in Heck reactions has also been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Epoxides: Formed through oxidation.

Alcohols and Ketones: Formed through reduction.

Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-Ethoxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential anti-cancer and anti-inflammatory activities, as it can modulate signaling pathways and inhibit enzymes involved in disease progression .

Comparison with Similar Compounds

Substituent Position and Type on the Propenone Chain

The position and nature of substituents on the propenone chain significantly affect molecular properties. Below is a comparative analysis:

Key Findings :

Substituent Effects on Aryl Rings

Substituents on aryl rings influence solubility, reactivity, and biological interactions:

Key Findings :

Heterocyclic Derivatives

Replacing phenyl groups with heterocycles introduces unique electronic and steric effects:

Key Findings :

- Heterocycles like thiophene and pyrazole enhance π-π stacking and metal-binding capabilities, broadening applications in materials science .

Research Findings and Data Analysis

Spectroscopic Characterization

Physicochemical Properties

- Solubility: Ethoxy groups improve solubility in organic solvents (e.g., ethanol, DCM) compared to hydroxylated derivatives .

- Thermal Stability : Derivatives with electron-withdrawing substituents (e.g., Cl, CF3) exhibit higher melting points due to enhanced intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.